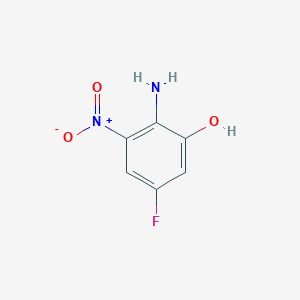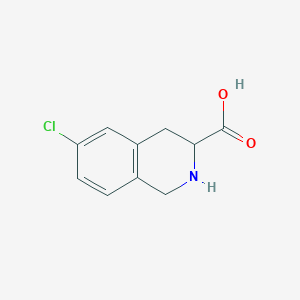
(S)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted tetrahydroisoquinoline ring and a carboxylic acid functional group. The presence of the chiral center at the 3-position of the tetrahydroisoquinoline ring makes it an important molecule for stereochemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the tetrahydroisoquinoline ring, followed by chlorination and introduction of the carboxylic acid group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical or other high-value applications.
化学反応の分析
Types of Reactions
(S)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学的研究の応用
(S)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro group and the carboxylic acid functional group allows the compound to form strong interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
(S)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
6-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which affects its reactivity and applications.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the chloro group, which influences its chemical properties and biological activity.
®-6-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the compound, which can have different stereochemical properties and biological effects.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the chloro and carboxylic acid functional groups, which contribute to its diverse range of applications and reactivity.
特性
CAS番号 |
1391004-20-8 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC名 |
6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) |
InChIキー |
UGHUCAYBVFIWEC-UHFFFAOYSA-N |
正規SMILES |
C1C(NCC2=C1C=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




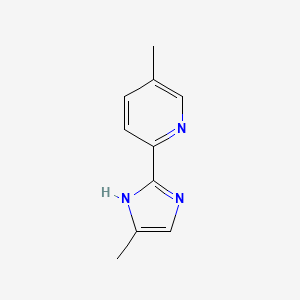
![3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid](/img/structure/B13688130.png)
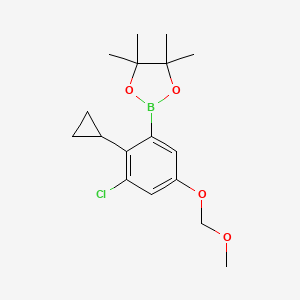

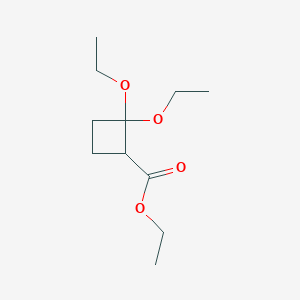
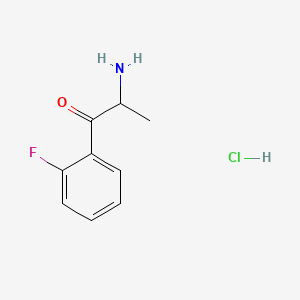
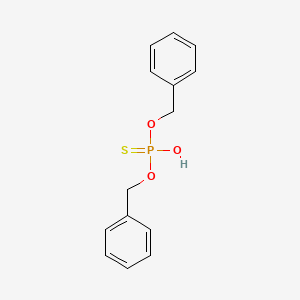

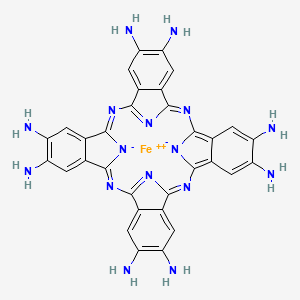
![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
